molecular formula C9H7N3O3 B8694570 2-Methyl-8-nitro-3H-quinazolin-4-one

2-Methyl-8-nitro-3H-quinazolin-4-one

Cat. No.: B8694570
M. Wt: 205.17 g/mol
InChI Key: XTJVJOAIAAVWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-nitro-3H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 8-position on the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-nitro-3H-quinazolin-4-one typically involves the nitration of 2-methylquinazolin-4(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as methanol or dimethyl sulfoxide.

Major Products Formed

    Reduction: 2-methyl-8-aminoquinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-8-nitro-3H-quinazolin-4-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable intermediates in organic synthesis.

    Biology: Quinazolinone derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of quinazolinone derivatives in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitro-3H-quinazolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylquinazolin-4(3H)-one
  • 8-nitroquinazolin-4(3H)-one
  • 2-methyl-8-aminoquinazolin-4(3H)-one

Uniqueness

2-Methyl-8-nitro-3H-quinazolin-4-one is unique due to the presence of both a methyl group and a nitro group on the quinazolinone core. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-8-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C9H7N3O3/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12(14)15/h2-4H,1H3,(H,10,11,13)

InChI Key

XTJVJOAIAAVWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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